molecular formula C9H11BrN2OS B1365751 2-[(2-Bromobenzyl)thio]acetohydrazide CAS No. 590376-68-4

2-[(2-Bromobenzyl)thio]acetohydrazide

Cat. No.: B1365751
CAS No.: 590376-68-4
M. Wt: 275.17 g/mol
InChI Key: ZSMOFBHVXKKNBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromobenzyl)thio]acetohydrazide typically involves the reaction of 2-bromobenzyl chloride with thioacetohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thioacetohydrazide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromobenzyl)thio]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromobenzyl)thio]acetohydrazide involves its interaction with biological molecules, particularly proteins. The thioacetohydrazide moiety can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways and targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)thio]acetohydrazide
  • 2-[(2-Fluorobenzyl)thio]acetohydrazide
  • 2-[(2-Iodobenzyl)thio]acetohydrazide

Uniqueness

2-[(2-Bromobenzyl)thio]acetohydrazide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. For example, the bromine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the bromine atom can influence the compound’s reactivity and interaction with biological molecules, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOFBHVXKKNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220438
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-68-4
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590376-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Bromophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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